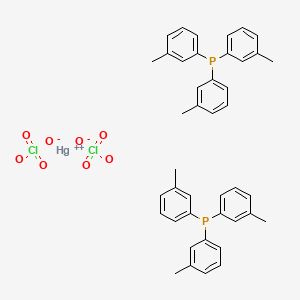![molecular formula C12H12O8 B14437763 [3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate CAS No. 76539-65-6](/img/structure/B14437763.png)
[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyran ring with acetyloxy and methylene diacetate functional groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate typically involves multiple steps, starting with the preparation of the pyran ring This can be achieved through the cyclization of suitable precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyran derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its interactions with biological molecules provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development and therapeutic interventions.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate involves its interaction with specific molecular targets. The acetyloxy and methylene diacetate groups can undergo hydrolysis, releasing active intermediates that interact with enzymes and receptors. These interactions can modulate biochemical pathways and cellular functions, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A compound with similar ester functional groups, used in malonic ester synthesis.
Vinyl chloride: A compound with similar reactivity, used in the production of polyvinyl chloride (PVC).
Positronium hydride: An exotic molecule with unique properties, used in theoretical studies and experimental research.
Uniqueness
[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate stands out due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its ability to undergo diverse chemical reactions and its relevance in various research fields highlight its uniqueness compared to other similar compounds.
Properties
CAS No. |
76539-65-6 |
|---|---|
Molecular Formula |
C12H12O8 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
[6-(diacetyloxymethyl)-2-oxopyran-3-yl] acetate |
InChI |
InChI=1S/C12H12O8/c1-6(13)17-9-4-5-10(20-11(9)16)12(18-7(2)14)19-8(3)15/h4-5,12H,1-3H3 |
InChI Key |
BATSFFANKIZLEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(OC1=O)C(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
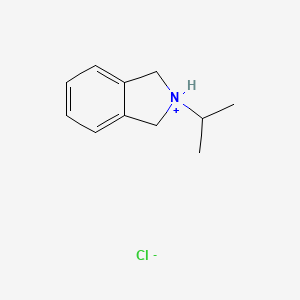
![[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate](/img/structure/B14437686.png)


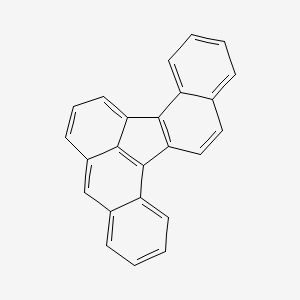
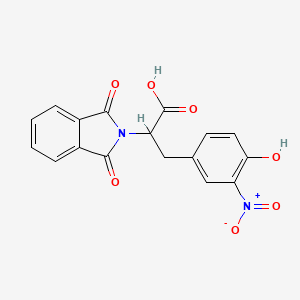
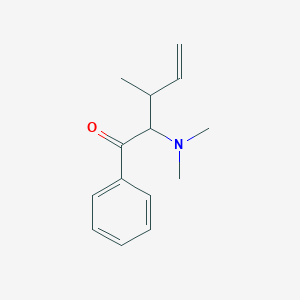
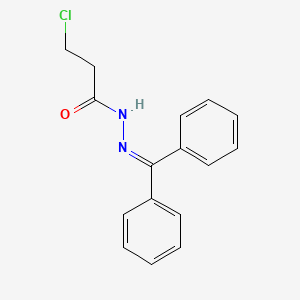
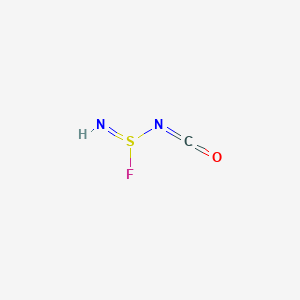
![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)

